molecular formula C13H19Cl2F3N2 B2820191 4-[3-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride CAS No. 1707361-63-4

4-[3-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride

Cat. No.: B2820191
CAS No.: 1707361-63-4
M. Wt: 331.2
InChI Key: UGAMBQHXHBFGTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-[3-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride” is a chemical compound used in scientific research . It has a unique structure that offers potential applications in drug development, chemical synthesis, and medicinal chemistry.


Molecular Structure Analysis

The empirical formula of this compound is C13H16F3N . The molecular weight is 243.27 . The SMILES string representation is FC(F)(F)C1=CC=CC(CC2CCNCC2)=C1 .


Physical And Chemical Properties Analysis

This compound is a solid . Unfortunately, other physical and chemical properties like density, melting point, boiling point, etc., are not available in the search results .

Scientific Research Applications

Applications in Organic Synthesis and Catalysis

Research has explored the recyclable copper catalyst systems for C-N bond-forming cross-coupling reactions, highlighting the role of compounds like piperidine in facilitating these reactions. Such catalyst systems are crucial for the synthesis of complex organic molecules, offering a sustainable approach to chemical synthesis by enabling catalyst recycling and reducing waste (M. Kantam et al., 2013).

Nucleophilic Aromatic Substitution Reactions

Studies on nucleophilic aromatic substitution highlight the reactivity of compounds like piperidine in forming new C-N bonds. This type of reaction is foundational in the synthesis of various aromatic amines, demonstrating the chemical versatility and reactivity of piperidine derivatives (F. Pietra & D. Vitali, 1972).

Environmental and Health Applications

The development and application of amine-containing sorbents for pollutant removal, such as PFAS from water, underscore the importance of amine functionalities in environmental protection and public health. This research signifies the potential of compounds with amine groups in tackling persistent organic pollutants (M. Ateia et al., 2019).

Antifungal and Pharmacological Research

Compounds isolated from Piper species, including those with amine groups, have been investigated for their antifungal properties. This area of research points to the potential pharmaceutical applications of compounds with structural similarities to "4-[3-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride" in developing new antifungal agents (Wen-Hui Xu & Xing-Cong Li, 2011).

Safety and Hazards

According to the safety information provided by Sigma-Aldrich, this compound is classified under GHS07. The hazard statement is H319, which means it causes serious eye irritation. The precautionary statements are P280 (wear protective gloves/eye protection/face protection), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P337 + P313 (If eye irritation persists: Get medical advice/attention) .

Properties

IUPAC Name

4-[[3-(trifluoromethyl)phenyl]methyl]piperidin-4-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F3N2.2ClH/c14-13(15,16)11-3-1-2-10(8-11)9-12(17)4-6-18-7-5-12;;/h1-3,8,18H,4-7,9,17H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGAMBQHXHBFGTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(CC2=CC(=CC=C2)C(F)(F)F)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19Cl2F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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